molecular formula C8H15NO5 B12578533 Paracetamol trihydrate CAS No. 478080-38-5

Paracetamol trihydrate

Cat. No.: B12578533
CAS No.: 478080-38-5
M. Wt: 205.21 g/mol
InChI Key: XVSQSTJDSNGBAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of paracetamol typically involves three main steps starting from phenol:

    Nitration of Phenol: Phenol is nitrated to produce a mixture of ortho- and para-nitrophenol. This is achieved by adding phenol to a mixture of sodium nitrate and sulfuric acid at low temperatures.

    Reduction of Nitro Group: The nitro group in para-nitrophenol is reduced to an amino group, forming para-aminophenol. This reduction is commonly carried out using hydrogen gas in the presence of a metal catalyst.

    Acetylation: Para-aminophenol is then acetylated using acetic anhydride to produce paracetamol

Industrial Production Methods: In industrial settings, paracetamol is produced through a similar process but on a larger scale. The key steps involve:

Chemical Reactions Analysis

Types of Reactions: Paracetamol trihydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: NAPQI.

    Reduction: Para-aminophenol.

    Substitution: Paracetamol

Scientific Research Applications

Pharmaceutical Applications

Paracetamol is widely recognized for its analgesic and antipyretic properties. The trihydrate form exhibits specific advantages in pharmaceutical formulations:

  • Stability and Solubility : The trihydrate form of paracetamol is known for its enhanced solubility compared to the anhydrous form, which can improve bioavailability in drug formulations. Studies indicate that the trihydrate can dissolve more readily in aqueous solutions, making it beneficial for oral medications where rapid absorption is desired .
  • Controlled Release : The unique crystal structure of paracetamol trihydrate allows for the potential development of controlled-release formulations. Research has shown that modifying the crystallization conditions can lead to variations in release profiles, which can be tailored for specific therapeutic needs .
  • Combination Therapies : this compound is often combined with other analgesics or anti-inflammatory agents to enhance therapeutic efficacy. For instance, combinations with codeine have been shown to provide superior pain relief in certain clinical settings .

Crystallization Studies

The crystallization behavior of this compound has been extensively studied to understand polymorphism and improve manufacturing processes:

  • Polymorphic Transitions : Research indicates that this compound can undergo phase transitions to other forms (such as Form II) under certain conditions. This property is crucial for optimizing crystallization processes in pharmaceutical manufacturing .
  • Additive Effects : The presence of additives during crystallization has been shown to influence the polymorphic outcome. For example, studies have demonstrated that using specific carboxylic acids can enhance the formation of Form II paracetamol from its trihydrate state, suggesting methods for improving crystallization efficiency and product yield .
Additive Effect on Crystallization
Adipic AcidIncreased probability of Form II formation
Fumaric AcidInduces selective nucleation of Form II
Oxalic AcidExtends supersaturation range for nucleation
Succinic AcidMinimal effect on polymorphic transition

Environmental Applications

Paracetamol's presence in wastewater has raised concerns regarding environmental contamination. Recent studies have focused on developing sensors for detecting paracetamol levels in water:

  • Electrochemical Sensors : Innovative electrochemical sensors using tungsten oxide nanoplates have been developed to detect paracetamol contaminants in polluted water. These sensors exhibit high sensitivity and can detect paracetamol concentrations as low as 66 µM, making them valuable tools for environmental monitoring .
  • Wastewater Treatment : The ability to monitor paracetamol levels in industrial wastewater is critical for ensuring compliance with environmental regulations. The development of efficient sensing techniques can help industries manage and reduce their environmental impact effectively .

Case Study 1: Pain Management Efficacy

A study comparing the efficacy of paracetamol combined with codeine versus ketorolac demonstrated that the combination provided superior analgesia in patients with acute pain conditions. This highlights the clinical relevance of this compound in pain management protocols .

Case Study 2: Crystallization Optimization

Research on the crystallization of this compound using various additives revealed that specific conditions could significantly enhance the yield and purity of desired polymorphs. This work underscores the importance of optimizing crystallization parameters in pharmaceutical manufacturing .

Mechanism of Action

Paracetamol exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of pain and fever. Paracetamol is also thought to inhibit myeloperoxidase, reducing the formation of inflammatory oxidants .

Comparison with Similar Compounds

Uniqueness: Paracetamol is unique in its selective inhibition of COX enzymes under low peroxide conditions, making it less likely to cause gastrointestinal side effects compared to NSAIDs. Its trihydrate form offers potential advantages in pharmaceutical formulations due to its crystalline stability .

Biological Activity

Paracetamol, also known as acetaminophen, is a widely used analgesic and antipyretic medication. Its trihydrate form has garnered attention due to its unique physical properties and biological activities. This article delves into the biological activity of paracetamol trihydrate, focusing on its mechanisms of action, pharmacokinetics, potential therapeutic applications, and associated risks.

Paracetamol's primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. However, recent studies suggest that it may also interact with a variant enzyme known as COX-3, which plays a role in thermoregulation and analgesia. The inhibition of these enzymes leads to decreased production of prostaglandins, which are mediators of pain and fever .

Key Findings:

  • Inhibition of COX Enzymes : Paracetamol has been shown to inhibit COX-2 activity significantly, comparable to non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Thermoregulatory Effects : Paracetamol induces hypothermia by mechanisms not fully understood but may involve peripheral metabolic rate reduction and enhanced heat loss .
  • Metabolite Activity : The metabolite N-acetyl-p-benzoquinone imine (NAPQI) has been implicated in paracetamol's analgesic effects through activation of TRPA1 and TRPV1 channels in pain pathways .

Pharmacokinetics

Paracetamol is rapidly absorbed in the gastrointestinal tract and is extensively metabolized in the liver. The majority is conjugated to glucuronide and sulfate forms for excretion, while a small percentage is oxidized to NAPQI. This metabolic pathway is crucial for understanding both its therapeutic effects and potential toxicity .

Table 1: Pharmacokinetic Profile of Paracetamol

ParameterValue
Bioavailability~70%
Peak Plasma Concentration30-60 minutes post-dose
Half-life1-3 hours
Primary MetabolitesGlucuronide, Sulfate
Toxic MetaboliteNAPQI

Therapeutic Applications

Paracetamol is primarily used for:

  • Pain Relief : Effective against mild to moderate pain such as headaches, muscle aches, and arthritis.
  • Fever Reduction : Commonly used to reduce fever in various populations, including children and older adults.

Case Studies

  • Elderly Population : A study highlighted the need for evidence-based dosing in older adults due to altered pharmacokinetics leading to increased risk of hepatotoxicity at standard doses .
  • Hepatotoxicity Risks : Research indicates that even normal therapeutic doses can lead to liver damage in individuals with depleted glutathione levels, emphasizing the importance of monitoring liver function in at-risk populations .

Safety Profile and Risks

While paracetamol is generally considered safe at therapeutic doses, there are notable risks associated with its use:

  • Hepatotoxicity : Overdose or chronic use can lead to acute liver failure due to excessive accumulation of NAPQI when glutathione stores are insufficient .
  • Adverse Effects in Special Populations : Older adults may experience altered drug metabolism leading to increased susceptibility to adverse effects .

Properties

CAS No.

478080-38-5

Molecular Formula

C8H15NO5

Molecular Weight

205.21 g/mol

IUPAC Name

N-(4-hydroxyphenyl)acetamide;trihydrate

InChI

InChI=1S/C8H9NO2.3H2O/c1-6(10)9-7-2-4-8(11)5-3-7;;;/h2-5,11H,1H3,(H,9,10);3*1H2

InChI Key

XVSQSTJDSNGBAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)O.O.O.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.